molecular formula C17H13ClN4 B7139624 N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

Cat. No.: B7139624
M. Wt: 308.8 g/mol
InChI Key: XLFULNHDDNYLFP-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl group, a propynyl chain, and a triazole ring

Properties

IUPAC Name

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-15-5-3-14(4-6-15)2-1-11-20-16-7-9-17(10-8-16)22-13-19-12-21-22/h3-10,12-13,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFULNHDDNYLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCNC2=CC=C(C=C2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorophenylacetylene, which is then subjected to a coupling reaction with 4-(1,2,4-triazol-1-yl)aniline under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propynyl chain.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-bromophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
  • N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
  • N-[3-(4-methylphenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

Uniqueness

N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the propynyl chain and the triazole ring also provides distinct properties that can be leveraged in various applications.

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